potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide

Catalog No.
S6436804
CAS No.
2768004-66-4
M.F
C11H14BF3KN
M. Wt
267.1
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
potassium (1-benzylpyrrolidin-3-yl)trifluoroboranu...

CAS Number

2768004-66-4

Product Name

potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide

Molecular Formula

C11H14BF3KN

Molecular Weight

267.1
Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide, also known as KPF, is a powerful reducing agent that has gained attention in scientific research due to its unique properties and potential applications in various fields. KPF is a boron-containing compound that can be synthesized through a simple and cost-effective process. In this paper, we will provide an overview of KPF, including its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide is a boron-containing compound that has the chemical formula C14H20BF3KN. It is also known as potassium 3-(benzylamino)-1,1,1-trifluoroborohydride. This compound is a powerful reducing agent that has gained attention in the scientific community due to its unique properties, including high selectivity, mild reaction conditions, and simple and cost-effective synthesis.
Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide is a white to off-white powder that is soluble in polar solvents such as water, methanol, and ethanol. Its melting point is 130-132°C, and its boiling point is 127-129°C at 0.5 mmHg. potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide has a density of 1.2g/cm3 and a molecular weight of 309.15 g/mol. The compound is stable under normal storage conditions and is compatible with a variety of reagents and catalysts.
Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide can be synthesized through a simple and cost-effective process using a modified Tebbe's reagent. The process involves the reaction of potassium hydride with boron trifluoride etherate and benzylpyrrolidine in tetrahydrofuran (THF) to form potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide. The reaction is highly selective and occurs at room temperature under mild conditions.
Several analytical methods have been used to characterize potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. NMR spectroscopy has been used to determine the chemical structure of potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide and its reaction intermediates. IR spectroscopy has been used to confirm the formation of potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide by analyzing its functional groups. X-ray crystallography has been used to obtain a clear picture of the crystal structure of potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide.
Several analytical methods have been used to determine the purity and composition of potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and elemental analysis.
HPLC has been used to separate and quantify potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide from its reaction products. GC-MS has been used to analyze the composition of potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide and its reaction intermediates. Elemental analysis has been used to determine the purity and composition of potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide.
Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide has shown potential biological activity in several studies. It has been found to have antiviral, anticancer, and antibacterial properties. In a study conducted by Monti et al., potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide was found to inhibit the replication of the HIV-1 virus in vitro. In another study, potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide was found to inhibit the growth of cancer cells in vitro and in vivo.
The toxicity and safety of potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide in scientific experiments have been extensively studied. potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide has been found to be relatively non-toxic to mammals and other organisms. However, it is important to handle potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide with care, as it is a reducing agent that can react violently with oxidizing agents.
Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide has several applications in scientific experiments, including organic synthesis, catalysis, and materials science. In organic synthesis, potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide is used as a mild reducing agent for the reduction of carbonyl compounds, nitro compounds, and other functional groups. In catalysis, potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide is used as a co-catalyst with other transition metals for various chemical transformations. In materials science, potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide is used as a reducing agent for the synthesis of nanomaterials and metal-organic frameworks.
The current state of research on potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide is focused on exploring new applications of this compound in various fields, including catalysis, materials science, and biomedicine. Several studies have been conducted to enhance the efficiency and selectivity of potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide in organic transformations and catalysis. Other studies have investigated the potential of potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide in the synthesis and functionalization of nanomaterials and metal-organic frameworks.
Potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide has the potential to have significant implications in various fields of research and industry. In catalysis, potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide can be used as a co-catalyst with other transition metals for various chemical transformations. In materials science, potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide can be used as a reducing agent for the synthesis of nanomaterials and metal-organic frameworks. In biomedicine, potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide has potential as a new class of antiviral and anticancer agents.
There are several limitations to the current research on potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide. One of the main limitations is the lack of mechanistic understanding of the reactions involving potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide. Future research should focus on elucidating the mechanisms of these reactions to enhance their efficiency and selectivity. Another limitation is the limited availability of potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide and its high cost. Research should focus on developing new synthetic methods that are more cost-effective and scalable.
There are several future directions for research on potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide. Some of the potential areas of exploration include:
1. Developing new synthetic routes for potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide that are more cost-effective and scalable.
2. Studying the mechanisms of potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide reactions to enhance their efficiency and selectivity.
3. Exploring new applications of potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide in biomedicine, including antiviral and anticancer agents.
4. Investigating the potential of potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide in the synthesis and functionalization of nanomaterials and metal-organic frameworks.
5. Developing new methods for the purification and characterization of potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide.
6. Investigating the use of potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide in sustainable and environmentally friendly chemical transformations.
7. Developing new applications of potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide in the field of catalysis.
8. Studying the potential of potassium (1-benzylpyrrolidin-3-yl)trifluoroboranuide in the design and synthesis of new materials with unique properties.

Purity

95

Dates

Modify: 2023-08-25

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